molecular formula C19H25ClN4O3 B13087853 tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B13087853
M. Wt: 392.9 g/mol
InChI Key: WFNVXJUHVLDWHL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This involves the reaction of 2-chloro-6-methoxybenzoic acid with appropriate reagents to form the quinazoline ring.

    Introduction of the piperidine moiety: The quinazoline intermediate is then reacted with piperidine derivatives under specific conditions to introduce the piperidine moiety.

    Protection of the amine group: The amine group is protected using tert-butyl groups to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the quinazoline ring.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The tert-butyl protecting group can be removed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Chemical synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C19H25ClN4O3

Molecular Weight

392.9 g/mol

IUPAC Name

tert-butyl 4-[(2-chloro-6-methoxyquinazolin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H25ClN4O3/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)21-16-14-11-13(26-4)5-6-15(14)22-17(20)23-16/h5-6,11-12H,7-10H2,1-4H3,(H,21,22,23)

InChI Key

WFNVXJUHVLDWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=C(C=C3)OC)Cl

Origin of Product

United States

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